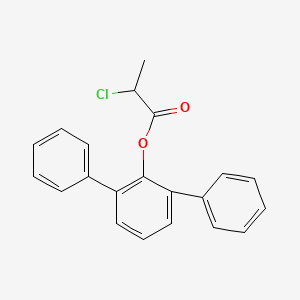

(2,6-diphenylphenyl) 2-chloropropanoate

Beschreibung

(2,6-Diphenylphenyl) 2-chloropropanoate is a complex ester that brings together two moieties with distinct and influential chemical properties: the sterically demanding 2,6-diphenylphenyl group and the reactive 2-chloropropanoate fragment. The synthesis of such a molecule, while not extensively documented in public literature, would likely involve the esterification of 2,6-diphenylphenol (B49740) with 2-chloropropanoyl chloride or a related derivative. The resulting structure is a compelling subject for study within several domains of organic chemistry.

Esters are a fundamental class of organic compounds, characterized by a carbonyl group bonded to an oxygen atom, which is in turn attached to another organic group. They are ubiquitous in nature and central to industrial and academic chemistry. Phenolic esters, where the oxygen is part of a phenol (B47542), are a specific subclass with unique electronic and stability properties. mdpi.com this compound is a particularly noteworthy example of a phenolic ester due to the intricate substitution pattern of the phenol.

The formation of aryloxyalkyl esters can be achieved through various synthetic methods, including the reaction of phenolic esters with halogenated alcohols. mdpi.comresearchgate.net While the target compound features a halogen on the acyl chain rather than the alcohol-derived portion, the principles of ester synthesis and reactivity remain pertinent. The presence of the chloro-substituent on the propanoate moiety introduces a reactive site, making it a halogenated ester. Such compounds are valuable intermediates in organic synthesis, allowing for further functionalization through nucleophilic substitution reactions. nih.govnih.gov

Steric hindrance is a critical concept in organic chemistry, referring to the influence of the spatial arrangement of atoms on the rate and outcome of chemical reactions. The 2,6-diphenylphenyl group is exceptionally bulky due to the two phenyl substituents positioned ortho to the phenolic oxygen. This steric shielding has profound implications for the properties and reactivity of the this compound molecule.

The synthesis of esters from sterically hindered phenols is often challenging, requiring specific catalysts or more forcing reaction conditions. nih.govoregonstate.edu Once formed, the ester linkage in this compound would be significantly protected from nucleophilic attack. This steric protection could enhance the stability of the ester bond, making it resistant to hydrolysis. Furthermore, the bulky aryl group would influence the conformational preferences of the entire molecule, potentially leading to unique spectroscopic signatures and solid-state packing arrangements. The utility of sterically hindered phenols is recognized in various applications, such as antioxidants, where the steric bulk can prevent unwanted side reactions. nih.govgoogle.com

The study of halogenated esters and complex aryl phenols represents a vibrant area of academic research, driven by their utility in synthesizing a wide array of functional molecules.

Halogenated Esters: These compounds are versatile building blocks. The halogen atom, in this case, chlorine on the α-carbon of the propanoate, is a good leaving group, facilitating the introduction of other functional groups. For instance, 2-chloropropionate esters are key intermediates in the synthesis of certain herbicides and pharmaceuticals. google.comgoogle.com Research in this area often focuses on developing new methods for their synthesis, including enantioselective approaches to produce chiral molecules, and exploring their reactivity with various nucleophiles. google.com The reactivity of these esters can be influenced by the nature of the esterifying alcohol or phenol.

Aryl Phenols: Phenols and their derivatives are of immense importance in organic synthesis, serving as precursors to a vast range of products. nih.gov The synthesis of highly substituted and sterically hindered phenols is a topic of ongoing research, with methods being developed to achieve precise control over the substitution pattern. oregonstate.edu The conversion of phenols to other functional groups, such as aryl halides, is also a well-established area of study, highlighting the versatility of the phenolic hydroxyl group. organic-chemistry.orgresearchgate.net Research into sterically hindered phenols, in particular, explores how their unique steric and electronic properties can be harnessed in catalysis, materials science, and the synthesis of complex organic molecules. nih.govnih.gov

The combination of a halogenated acyl chain and a sterically hindered aryl group in this compound makes it a molecule with potential for novel applications, for example, as a stable, sterically encumbered building block in the synthesis of complex architectures or as a probe for studying reaction mechanisms in sterically congested environments.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

887759-74-2 |

|---|---|

Molekularformel |

C21H17ClO2 |

Molekulargewicht |

336.8 g/mol |

IUPAC-Name |

(2,6-diphenylphenyl) 2-chloropropanoate |

InChI |

InChI=1S/C21H17ClO2/c1-15(22)21(23)24-20-18(16-9-4-2-5-10-16)13-8-14-19(20)17-11-6-3-7-12-17/h2-15H,1H3 |

InChI-Schlüssel |

GNRGQFRBXBWYSY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)OC1=C(C=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)Cl |

Herkunft des Produkts |

United States |

Synthetic Strategies for 2,6 Diphenylphenyl 2 Chloropropanoate and Analogous Sterically Hindered Esters

Classical and Catalytic Esterification Methodologies

The formation of an ester bond, while a fundamental transformation, is highly sensitive to the steric environment of both the carboxylic acid and the alcohol. For substrates like 2,6-diphenylphenol (B49740), where the hydroxyl group is flanked by two bulky phenyl substituents, direct acylation is kinetically disfavored.

Fischer Esterification and its Adaptations for Hindered Substrates

Fischer-Speier esterification, a classic acid-catalyzed condensation of a carboxylic acid and an alcohol, is generally unsuitable for the synthesis of esters from sterically hindered phenols. chemistrysteps.comscienceinfo.com This method operates under equilibrium conditions, typically requiring an excess of one reactant or the removal of water to drive the reaction toward the product. scienceinfo.comvedantu.comnumberanalytics.commasterorganicchemistry.com

The primary limitations of Fischer esterification in the context of hindered substrates are twofold:

Poor Nucleophilicity of Phenols: Phenols are inherently less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen's lone pairs into the aromatic ring. chemistrysteps.com This reduced nucleophilicity makes the attack on the protonated carboxylic acid a slow and inefficient process.

Steric Hindrance: The extreme steric bulk around the hydroxyl group of 2,6-diphenylphenol physically blocks the approach of the carboxylic acid, further impeding the reaction. For similar reasons, tertiary alcohols also fail to produce esters under Fischer conditions, often undergoing elimination to form alkenes instead. scienceinfo.comvedantu.com

Given these significant drawbacks, the Fischer esterification is not a viable method for preparing (2,6-diphenylphenyl) 2-chloropropanoate or analogous highly congested phenolic esters. scienceinfo.com

Nucleophilic Acyl Substitution Routes: Role of Activating Agents (e.g., Acid Chlorides, Anhydrides)

To circumvent the issues of equilibrium and poor reactivity, nucleophilic acyl substitution strategies employing activated carboxylic acid derivatives are preferred. These methods involve converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a more electrophilic acylating agent that can react with the weakly nucleophilic hindered phenol (B47542).

The most common activated derivatives are acid chlorides and anhydrides. A direct approach involves the reaction of the hindered phenol with an acid chloride, such as 2-chloropropanoyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. However, for exceptionally hindered substrates, even this method can be sluggish. More sophisticated methods involving specific coupling reagents have been developed to facilitate these difficult transformations.

Steglich Esterification: This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. organic-chemistry.orgrsc.org The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial, as it acts as an acyl transfer catalyst, forming an N-acylpyridinium salt that is even more reactive and readily attacked by the hindered alcohol. organic-chemistry.orgyoutube.com The Steglich esterification is renowned for its mild conditions and its ability to esterify acid-sensitive and sterically demanding substrates that are incompatible with the Fischer method. organic-chemistry.orgyoutube.com

Yamaguchi Esterification: Specifically designed for constructing sterically hindered esters and macrolactones, this protocol involves the formation of a mixed anhydride (B1165640). numberanalytics.comnih.govwikipedia.org The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine. wikipedia.orgorganic-chemistry.org This creates a highly reactive mixed anhydride. In a subsequent step, the hindered alcohol is added along with a stoichiometric amount of DMAP, which selectively catalyzes the acylation of the alcohol by attacking the less hindered carbonyl of the mixed anhydride. wikipedia.orgorganic-chemistry.org

The table below summarizes findings for esterification reactions of hindered substrates using these powerful activating methods.

| Method | Alcohol Substrate | Acid/Acylating Agent | Reagents/Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Steglich | Juglone (a phenol) | Palmitic Acid | DCC, DMAP, THF | 10% | scielo.br |

| Steglich | tert-Butanol | N-Boc-Alanine | DCC, DMAP | 91% | organic-chemistry.org |

| Yamaguchi | Hindered Alcohol (unspecified) | Hindered Carboxylic Acid | TCBC, Et3N, DMAP | 84% | nih.gov |

| Yamaguchi | Geraniol | Benzoic Acid | TCBC, Et3N, DMAP | 92% | wikipedia.org |

| Acid Chloride | Benzyl Alcohol | 2-Chloropropanoyl chloride | Pyridine, CH2Cl2 | 90% |

Catalytic Approaches for Overcoming Steric Challenges

While activating agents are effective, catalytic methods offer advantages in terms of atom economy and sustainability. Research has focused on developing catalysts that can mediate the direct union of a carboxylic acid and a hindered alcohol under mild conditions.

Transition metal catalysis is a cornerstone of modern organic synthesis, offering unique pathways for bond formation. acs.orgnih.govacs.org However, its application in the direct esterification of extremely hindered phenols like 2,6-diphenylphenol is not extensively documented. Many transition metal-catalyzed reactions that form C-O bonds focus on etherification (e.g., Ullmann or Buchwald-Hartwig couplings) or C-H activation rather than direct acylation of a pre-existing phenol. beilstein-journals.orgnih.gov

Studies on titanium(IV) catalysts, such as Ti(OiPr)₄ and various Ti(IV) aminotriphenolate complexes, have been conducted for esterification reactions. rug.nl In a comparative study, it was found that less sterically hindered titanium complexes exhibited higher reactivity towards ester formation, indicating that steric congestion remains a significant hurdle even for metal-based catalysts. rug.nl While methods exist for preparing hindered phenolic esters via a two-step Michael addition followed by transesterification, direct catalytic acylation of the most hindered phenols remains a formidable challenge. google.com

Organocatalysis provides a powerful, metal-free alternative for promoting challenging reactions. In the context of hindered ester synthesis, 4-Dimethylaminopyridine (DMAP) is the preeminent organocatalyst. researchgate.net As mentioned in the Steglich and Yamaguchi esterifications, DMAP's role extends beyond that of a simple base. organic-chemistry.orgorganic-chemistry.org

The catalytic cycle of DMAP involves:

Reaction with a highly activated carboxylic acid derivative (like an anhydride or an O-acylisourea).

Formation of a key intermediate, the N-acylpyridinium ion. This species is highly electrophilic and sterically accessible.

Nucleophilic attack by the sterically hindered alcohol on the N-acylpyridinium ion.

Formation of the ester product and regeneration of the DMAP catalyst.

This mechanism effectively bypasses the need for the hindered alcohol to attack an equally hindered activated acid, making it a cornerstone of modern esterification methods for difficult substrates. organic-chemistry.org

Photoredox catalysis has emerged as a powerful strategy for forging a wide variety of chemical bonds under exceptionally mild conditions by using visible light to generate reactive radical intermediates. While it has been successfully applied to numerous transformations, including the synthesis of ketones via carbonylative acylation, its use for the direct esterification of a sterically hindered phenol with a carboxylic acid or its derivative is not yet a well-established methodology. nih.gov The field is rapidly evolving, but current literature does not provide specific protocols for synthesizing compounds like this compound via this approach.

Lewis Acid Promoted Esterification for Hindered Substrates (e.g., Aluminum Tris(2,6-diphenylphenoxide))

The esterification of exceptionally bulky substrates, such as the coupling of 2,6-diphenylphenol with an activated carboxylic acid, represents a formidable synthetic challenge. Standard esterification conditions are often ineffective due to severe steric hindrance around the reacting centers. To address this, highly specialized catalysts are required. Among the most powerful tools for such transformations are "designer" Lewis acids, which are engineered with specific steric and electronic properties.

Aluminum tris(2,6-diphenylphenoxide) (ATPH), a catalyst developed by Hisashi Yamamoto, is a prime example of such a reagent. princeton.eduorganic-chemistry.org ATPH is a uniquely bulky and monomeric Lewis acid that can function as a "molecular recognition" tool. princeton.edu Its three-dimensional structure, featuring large, propeller-like phenoxide ligands, creates a well-defined and sterically demanding coordination environment.

In the context of synthesizing this compound, ATPH would be employed to catalyze the reaction between 2,6-diphenylphenol and 2-chloropropionyl chloride. The proposed mechanism involves the following key steps:

Coordination and Activation : The Lewis acidic aluminum center of ATPH coordinates to the carbonyl oxygen of 2-chloropropionyl chloride. This coordination polarizes the carbonyl bond, significantly increasing the electrophilicity of the acyl carbon.

Formation of a Reactive Pocket : The bulky 2,6-diphenylphenoxide ligands of ATPH form a chiral or sterically constrained cavity around the activated acyl chloride. This pocket effectively shields the reactive center from non-specific attack.

Sterically-Controlled Nucleophilic Attack : The hindered 2,6-diphenylphenol, acting as the nucleophile, is guided into the reactive pocket. The specific geometry of the ATPH-acyl chloride complex orients the reactants in a transition state that minimizes steric repulsion, thereby lowering the activation energy for a reaction that would otherwise be kinetically disfavored.

This strategy of using a bulky Lewis acid to create a tailored reaction environment allows for transformations that are impossible under conventional conditions, providing a viable pathway to highly encumbered esters. princeton.edumdpi.com

Synthesis of Precursor Moieties

The successful synthesis of the target ester is contingent upon the efficient preparation of its two constituent parts: the sterically hindered alcohol (2,6-diphenylphenol) and the activated acid (2-chloropropionyl chloride).

Synthesis of 2,6-Diphenylphenol: Focus on Directed Arylation and Coupling Reactions (e.g., Suzuki-Miyaura reaction)

2,6-Diphenylphenol is a tri-substituted biaryl structure whose synthesis relies on modern cross-coupling methodologies.

Suzuki-Miyaura Reaction: A highly effective and direct route to 2,6-diphenylphenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the double arylation of a di-halogenated phenol with an arylboronic acid. A documented procedure involves the reaction of 2,6-dichlorophenol (B41786) with phenylboronic acid. chemicalbook.com The use of a palladium catalyst, such as palladium diacetate, in combination with a suitable phosphine (B1218219) ligand (e.g., dicyclohexylphenylphosphine) and a base is crucial for driving the reaction to completion. This approach is advantageous due to the commercial availability of the starting materials and the high yields often achieved. chemicalbook.comnih.gov

| Parameter | Condition | Reference |

| Phenol Substrate | 2,6-Dichlorophenol | chemicalbook.com |

| Arylating Agent | Phenylboronic Acid | chemicalbook.com |

| Catalyst | Palladium Diacetate | chemicalbook.com |

| Ligand | Dicyclohexylphenylphosphine | chemicalbook.com |

| Base | Potassium Phosphate (aqueous) | chemicalbook.com |

| Solvent | 1,2-Dichloroethane | chemicalbook.com |

| Temperature | 70 °C | chemicalbook.com |

| Yield | 99.3% | chemicalbook.com |

Directed C-H Arylation: An alternative, though potentially more complex, strategy involves directed C-H activation and arylation. rsc.org This "greener" approach avoids the need for pre-halogenated substrates. The synthesis of 2,6-diphenylphenol via this method would likely proceed in a stepwise fashion:

Protection/Direction : The hydroxyl group of phenol is first converted into a directing group, such as an ester or a carbamate. This group directs a transition metal catalyst (typically palladium or ruthenium) to activate the C-H bonds at the ortho positions. acs.orgdicp.ac.cn

First Ortho-Arylation : The phenol derivative undergoes a catalyzed C-H arylation with an arylating agent (e.g., iodobenzene (B50100) or a diaryliodonium salt) to install the first phenyl group, yielding a 2-phenylphenol (B1666276) derivative. acs.orgnih.gov

Second Ortho-Arylation : The reaction is repeated to install the second phenyl group at the remaining ortho position. Overcoming the steric hindrance imposed by the first phenyl group is a significant challenge in this second step. dicp.ac.cn

Deprotection : The directing group is removed to yield the final 2,6-diphenylphenol.

This method offers high atom economy but requires careful optimization to control regioselectivity and achieve double arylation on a sterically crowded ring. rsc.orgdicp.ac.cn

Synthesis of 2-Chloropropanoic Acid and its Activated Derivatives (e.g., 2-chloropropionyl chloride)

2-Chloropropanoic acid is a chiral carboxylic acid that serves as the second key precursor. Its activated form, 2-chloropropionyl chloride, is typically used for esterification to ensure a high reaction rate.

Racemic 2-chloropropanoic acid is commonly prepared by the chlorination of propionic acid or propionyl chloride, followed by hydrolysis. For many applications, enantiomerically pure forms are required. (S)-2-chloropropanoic acid can be synthesized from the natural amino acid L-alanine through a diazotization reaction in the presence of hydrochloric acid.

The conversion of 2-chloropropanoic acid to its highly reactive acid chloride derivative, 2-chloropropionyl chloride, is readily achieved by treatment with a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This step is essential for activating the carboxyl group for subsequent reaction with the sterically hindered 2,6-diphenylphenol.

| Starting Material | Reagent(s) | Product | Key Feature | Reference |

| Propionyl Chloride | Cl₂, then H₂O | Racemic 2-Chloropropanoic Acid | Industrial method for racemic mixture. | |

| L-Alanine | Diazotization (e.g., with NaNO₂/HCl) | (S)-2-Chloropropanoic Acid | Access to enantiopure (S)-form. | |

| 2-Chloropropanoic Acid | Thionyl Chloride (SOCl₂) | 2-Chloropropionyl Chloride | Activation for esterification. |

Challenges and Innovations in Synthesizing Sterically Encumbered Esters

The synthesis of this compound is a prime example of a reaction plagued by steric hindrance. The primary challenge lies in the final esterification step, where two bulky molecules must be joined. The ortho-phenyl groups on the phenol component effectively shield the nucleophilic oxygen atom, while the acyl chloride also possesses its own steric demands.

This steric congestion leads to several problems:

Low Reaction Rates : The probability of a productive collision between the reactive centers in the correct orientation is extremely low, leading to very slow or non-existent reactions under standard conditions.

Requirement for Harsh Conditions : Forcing the reaction to proceed may require high temperatures, which can lead to decomposition of starting materials or products and the formation of unwanted side products.

Failure of Traditional Catalysts : Common acid or base catalysts may be ineffective as they cannot overcome the steric repulsion in the transition state.

Innovations to overcome these hurdles are centered on catalyst and reagent design. The use of designer Lewis acids like ATPH, as discussed in section 2.1.3.4, represents a key innovation where the catalyst actively participates in organizing the transition state to favor the desired reaction. Other strategies include the use of highly reactive acylating agents or alternative catalytic systems, such as phase-transfer catalysis, which can enhance the reactivity of the phenoxide nucleophile in a biphasic system. researchgate.net The development of such methods is crucial for accessing complex molecules with high degrees of steric crowding, which are often of interest in materials science and medicinal chemistry. semanticscholar.org

Stereochemical Control in the Synthesis of 2 Chloropropanoate Derivatives

Fundamentals of Chirality in 2-Chloropropanoic Acid Esters

Chirality is a fundamental property of a molecule's three-dimensional structure, referring to its non-superimposability on its mirror image. nih.govnih.gov In the context of 2-chloropropanoic acid esters, the source of chirality is the carbon atom at the second position (C2) of the propanoate chain. wikipedia.orglibretexts.org This carbon is bonded to four different substituent groups: a hydrogen atom, a chlorine atom, a methyl group (CH₃), and an ester group (-COO-R). Such a carbon atom is known as a chiral center or stereocenter. libretexts.orgyoutube.com

The presence of this single chiral center means that 2-chloropropanoic acid and its esters, such as (2,6-diphenylphenyl) 2-chloropropanoate, can exist as a pair of stereoisomers known as enantiomers. nih.govwikipedia.org These two enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules, are mirror images of each other. nih.gov While enantiomers share identical physical properties like boiling point, melting point, and density in an achiral environment, they exhibit distinct behavior in the presence of other chiral entities, such as biological systems (enzymes, receptors), which is a critical consideration in drug development. nih.gov A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive. google.com The primary challenge and goal of asymmetric synthesis are to produce one enantiomer in excess over the other, a measure quantified by enantiomeric excess (ee).

Asymmetric Synthetic Methodologies for Enantiopure 2-Chloropropanoates

Achieving high levels of enantiopurity in 2-chloropropanoate derivatives requires specialized synthetic strategies. These methods are designed to selectively form one enantiomer over the other, bypassing the need for separating a racemic mixture.

Chemoenzymatic Approaches (e.g., Hydrolases, Alcohol Dehydrogenases)

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key transformations. Alcohol dehydrogenases (ADHs) are particularly effective for synthesizing the chiral alcohol precursors required for 2-chloropropanoate esters. nih.govnih.gov These enzymes catalyze the asymmetric reduction of a prochiral ketone, such as an α-chloro ketone, to a single enantiomer of the corresponding α-chloroalcohol. researchgate.netcapes.gov.br

For instance, ADHs from organisms like Lactobacillus kefir (LkDH) and Horse Liver Alcohol Dehydrogenase (HLADH) have been successfully applied. nih.govnih.govresearchgate.net The process often involves a dynamic kinetic resolution (DKR), where the enzyme selectively reduces one enantiomer of a rapidly racemizing substrate. nih.govunibo.it This allows for a theoretical yield of up to 100% for the desired chiral alcohol. researchgate.net The resulting enantiopure alcohol can then be esterified to produce the target enantiopure 2-chloropropanoate.

| Enzyme | Substrate Type | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Lactobacillus kefir ADH (LkDH) | α-Chloroacetophenone | (S)-2-chloro-1-phenylethanol | 97.8% | 99% | researchgate.net |

| Mutated LkDH (muDH2) | α-Chloroacetophenone | (R)-2-chloro-1-phenylethanol | 98.1% | 99% | researchgate.net |

| Horse Liver ADH (HLADH) | 2-Arylpropionaldehydes | (2S)-2-Arylpropanols | High | High | nih.govunibo.it |

| Lactobacillus kefir ADH | Picoline-based α-halogenated ketones | (R)-alcohols | 95% to >99% | up to 98% | nih.gov |

Chiral Catalyst-Mediated Transformations in Alpha-Alkylation and Related Reactions

This strategy involves using a small amount of a chiral catalyst to direct the formation of a specific enantiomer. Asymmetric α-alkylation is a powerful method for constructing the chiral center. rsc.org In this reaction, a prochiral enolate or its equivalent reacts with an alkylating agent under the influence of a chiral catalyst.

Phase-transfer catalysis (PTC) is one prominent technique. Here, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a chiral source like binaphthyl, shuttles reactants between an aqueous and an organic phase, creating a chiral environment for the alkylation. nih.govresearchgate.net This method has been used to synthesize chiral malonates, which are versatile precursors, with high yields and excellent enantioselectivities (up to 98% ee). nih.govresearchgate.net Other successful systems employ chiral metal complexes, such as those with copper or zinc, to catalyze asymmetric transformations like Friedel-Crafts alkylations and cyclopropanations, which generate chiral centers with high fidelity. researchgate.netmdpi.com

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| Chiral Phase-Transfer Catalyst ((S,S)-3,4,5-trifluorophenyl-NAS bromide) | α-Alkylation | α-Methylmalonates | up to 98% | up to 99% | nih.govresearchgate.net |

| Copper(II)-bis(oxazoline) complexes | Diels-Alder | Cyclopentadiene and bidentate dienophiles | 95-99% | Excellent | researchgate.net |

| Chiral Phosphoric Acids | Friedel-Crafts Alkylation | Indoles and trifluoromethyl ketones | High | High | mdpi.com |

| Amine catalyst with DABCO/DMAP | α-Alkylation | Aldehydes with allylic halides | High | Good | rsc.org |

Classical Resolution Techniques for Enantiopure Precursors

Classical resolution is a traditional yet effective method for separating enantiomers from a racemic mixture. This technique is often applied to chiral precursors, such as 2-chloropropanoic acid itself. The process involves reacting the racemic acid with a single, pure enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts.

Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, crystal structure). This difference allows for their separation by methods like fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the original acid can be recovered by removing the resolving agent. A prominent example in the synthesis of complex molecules involves using a chiral acid, such as (R)-2-hydroxy-2-phenylacetic acid, to resolve a racemic intermediate, yielding a single enantiomer salt. nih.gov Another approach starts from the "chiral pool," using readily available enantiopure natural products like the amino acid L-alanine to synthesize (S)-2-chloropropanoic acid via diazotization. wikipedia.org

Asymmetric Electrosynthesis Approaches

Asymmetric electrosynthesis is an innovative and green approach that merges electrochemistry with asymmetric catalysis. rsc.orgresearchgate.net Instead of chemical redox agents, this method uses electricity to drive reactions, minimizing waste. mdpi.com Enantioselectivity is achieved by using either a chiral catalyst that mediates the electrochemical reaction or by conducting the reaction on a modified, chiral electrode surface. rsc.orgresearchgate.net

This field has seen the development of systems using non-precious metal catalysts (e.g., Ni, Co, Cu) and small organic molecules as chiral mediators in the electrochemical cell. rsc.orgmdpi.com For example, cobalt-catalyzed reductive carboxylation of benzylic chlorides demonstrates a related C-C bond formation under electrochemical conditions. mdpi.com While still an emerging area, asymmetric electrosynthesis offers a powerful, controllable, and environmentally benign route to chiral molecules. researchgate.net

Aggregation-Induced Asymmetric Synthesis

Aggregation-induced asymmetric synthesis (AIAS) is a novel strategy that utilizes the formation of chiral aggregates to control stereochemistry. nih.gov This method takes inspiration from aggregation-induced emission (AIE) phenomena. In AIAS, chiral reagents, such as N-phosphonyl imines, are induced to form aggregates in specific solvent mixtures. nih.gov

The chirality of these aggregates dictates the stereochemical outcome of the reaction. Researchers have found that the chiral induction can be controlled and even switched between two asymmetric directions simply by adjusting the ratio of the co-solvents used in the reaction. nih.gov This technique represents a new frontier in asymmetric synthesis, offering a unique method for controlling the formation of chiral products. nih.gov

Enantioselective Formation of the 2-Chloropropanoate Stereocenter

The creation of the chiral center in 2-chloropropanoate derivatives, such as this compound, in an enantiomerically pure or enriched form is a significant synthetic challenge. The stereochemistry at this position is crucial for the molecule's interaction with chiral biological targets. Several established strategies in asymmetric synthesis can be applied to control the formation of this stereocenter. These methods primarily include the use of chiral starting materials, the application of chiral catalysts, and the kinetic resolution of a racemic mixture.

A prevalent strategy involves the reaction of a chiral starting material, such as an enantiomerically pure lactate (B86563) ester, with a chlorinating agent. For instance, the conversion of alkyl lactates to alkyl 2-chloropropionates can be achieved using reagents like thionyl chloride or phosgene. However, the reaction conditions, particularly the use of catalysts like pyridine (B92270), must be carefully controlled to prevent racemization, which is the loss of stereochemical purity.

Another powerful approach is the use of chiral catalysts to induce enantioselectivity in a reaction that would otherwise produce a racemic mixture. Chiral palladium(II) complexes, for example, have been successfully employed in the catalytic asymmetric synthesis of chiral allylic esters. This methodology involves the enantioselective substitution of an allylic alcohol derivative with a carboxylic acid. While not a direct chlorination, this highlights the potential for metal-catalyzed enantioselective esterification reactions.

Kinetic resolution is a further key technique for obtaining enantiomerically enriched compounds. This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. For example, the acylative kinetic resolution of racemic amines has been achieved with high stereoselectivity using the N-hydroxysuccinimide ester of (R)-2-phenoxypropanoic acid. This demonstrates that a chiral acylating agent can selectively react with one enantiomer of a racemic substrate, leaving the unreacted enantiomer in high enantiomeric excess. A similar strategy could theoretically be applied to the synthesis of this compound, potentially by reacting a racemic 2-chloropropanoyl chloride with a chiral alcohol or by reacting racemic 2,6-diphenylphenol (B49740) with a chiral 2-chloropropanoyl derivative.

Research into the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has shown that chiral acyl-transfer catalysts can effectively mediate the enantioselective esterification of one enantiomer. In these studies, a chiral catalyst facilitates the reaction of one enantiomer of the carboxylic acid with an achiral alcohol, resulting in the formation of a chiral ester and leaving the unreacted carboxylic acid in high enantiomeric purity. The steric and electronic properties of the substrates were found to significantly influence the selectivity of the resolution. For instance, ortho-substituents on the phenyl ring of 2-aryl-2-fluoropropanoic acids had a notable impact on the reaction's efficiency and selectivity.

The following table presents data from a study on the kinetic resolution of various racemic 2-aryl-2-fluoropropanoic acids using a chiral acyl-transfer catalyst, which serves as an illustrative example of the selectivities that can be achieved in similar systems.

Table 1: Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids

| Entry | Racemic Acid (Aryl Group) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Selectivity Factor (s) |

|---|---|---|---|---|---|

| 1 | Phenyl | Ester | 45 | 98 | 190 |

| 2 | o-Tolyl | Ester | 42 | 98 | 170 |

| 3 | o-Bromophenyl | Ester | 43 | 97 | 58 |

| 4 | p-Fluorophenyl | Ester | 47 | 98 | 210 |

| 5 | 2-Naphthyl | Ester | 46 | 98 | 200 |

Data is illustrative and based on findings for structurally related compounds.

Furthermore, the development of novel chiral catalysts continues to expand the toolkit for asymmetric synthesis. For instance, TADDOL-derived phosphoramidite–palladium catalysts have been developed for the enantioselective synthesis of 2-aryl-2H-chromenes. rsc.org While the reaction type is different, the successful application of a custom-designed chiral ligand to control the stereochemistry in the formation of a product containing a bulky aryl group is highly relevant. Such approaches, involving systematic ligand optimization, could be adapted for the enantioselective synthesis of this compound.

In the context of synthesizing the specific compound this compound, the bulky nature of the 2,6-diphenylphenyl group presents a significant steric challenge that must be considered when designing an enantioselective synthesis. The choice of chiral catalyst or auxiliary would need to accommodate this large substituent to achieve high levels of stereocontrol.

Mechanistic Investigations and Reactivity Profiles of 2,6 Diphenylphenyl 2 Chloropropanoate

Ester Formation and Hydrolysis Mechanisms

The formation of (2,6-diphenylphenyl) 2-chloropropanoate, an ester derived from the sterically demanding 2,6-diphenylphenol (B49740) and 2-chloropropanoic acid, typically proceeds via esterification. A common laboratory-scale synthesis involves the reaction of 2,6-diphenylphenol with 2-chloropropanoyl chloride in the presence of a base like pyridine (B92270). The base serves to neutralize the hydrogen chloride byproduct.

The hydrolysis of esters, the reverse of esterification, can be catalyzed by either acid or base. libretexts.org For a sterically hindered ester such as this compound, the mechanisms are significantly influenced by the bulky 2,6-diphenylphenyl group.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of most esters proceeds through a bimolecular mechanism known as AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular). acs.org This involves protonation of the carbonyl oxygen, followed by a nucleophilic attack of a water molecule on the carbonyl carbon. nih.govorganic-chemistry.org However, due to the significant steric hindrance around the carbonyl group imposed by the two phenyl rings on the phenoxy moiety, the rate of this bimolecular attack is expected to be substantially reduced. testbook.com

In cases of extreme steric hindrance, an alternative unimolecular mechanism, AAC1, might be considered, which involves the formation of an acylium ion intermediate. acs.org Another possibility, though less common for aryl esters, is the AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular), which would involve the formation of a stabilized carbocation from the alcohol moiety. acs.orgnih.gov Given the substitution on the phenyl rings, the (2,6-diphenylphenyl) cation is not particularly stable, making this pathway less likely.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis typically occurs via the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular), involving the direct attack of a hydroxide (B78521) ion on the ester carbonyl. acs.org This is generally a more efficient method for ester hydrolysis as the reaction is irreversible; the carboxylic acid formed is deprotonated to a carboxylate salt. nih.govacs.org However, the steric shield provided by the ortho-phenyl groups in this compound would dramatically slow down the rate of hydroxide attack at the carbonyl carbon. testbook.com Extremely hindered esters are known to be very difficult to hydrolyze via this pathway. acs.org

The general mechanisms for ester hydrolysis are summarized in the table below.

| Mechanism ID | Description | Conditions | Relevance to this compound |

| AAC2 | Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular | Dilute Acid | Possible, but likely very slow due to steric hindrance. |

| AAC1 | Acid-catalyzed, Acyl-oxygen cleavage, Unimolecular | Strong Acid, Hindered Ester | A potential pathway due to the steric hindrance. |

| BAC2 | Base-catalyzed, Acyl-oxygen cleavage, Bimolecular | Base | The most common pathway, but severely hindered in this case. |

| BAL1 | Base-catalyzed, Alkyl-oxygen cleavage, Unimolecular | Neutral/Weak Base, Stable R' Cation | Unlikely, as the aryl cation is not sufficiently stable. |

Nucleophilic Substitution Reactions at the α-Chloro Position of Propanoate Esters

The chlorine atom at the α-position of the propanoate moiety is a key reactive site, susceptible to nucleophilic substitution. wikipedia.org These reactions allow for the introduction of a wide variety of functional groups. A classic example of a reaction involving α-halo esters is the Reformatsky reaction, where an organozinc reagent is formed by treating the α-halo ester with zinc dust. wikipedia.org This "Reformatsky enolate" can then react with aldehydes or ketones to form β-hydroxy-esters. wikipedia.org For this compound, this would involve the formation of a zinc enolate, which could subsequently be used in carbon-carbon bond-forming reactions.

Vicarious Nucleophilic Substitution (VNS) Pathways

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile. wikipedia.org The nucleophile must contain a leaving group at the nucleophilic carbon. wikipedia.org Carbanions derived from α-chloro esters, such as ethyl α-chloropropionate, have been shown to participate in VNS reactions. organic-chemistry.org

In the context of this compound, the carbanion generated by deprotonation of the α-carbon could potentially act as a nucleophile in a VNS reaction with a suitable electron-deficient arene, such as a nitroarene. organic-chemistry.orgwikipedia.org The mechanism involves the addition of the carbanion to the aromatic ring, followed by a base-induced β-elimination of HCl from the resulting intermediate to restore aromaticity. nih.gov The bulky (2,6-diphenylphenyl) ester group would likely influence the regioselectivity and rate of such a reaction due to steric demands.

Intramolecular Cyclization and Rearrangement Processes

The presence of both an ester and a reactive α-chloro group allows for various intramolecular reactions. Under basic conditions, α-halo esters can undergo intramolecular cyclization. For instance, treatment of 2-chloropropionic acid with a base can lead to the formation of an α-lactone (methyloxiranone), a strained three-membered ring intermediate. wikipedia.org While the esterification in this compound would prevent direct formation of the lactone from the ester itself, related intramolecular processes could be envisaged under specific conditions.

Rearrangements are also a possibility. The Favorskii rearrangement, for example, typically involves the conversion of α-halo ketones to esters or carboxylic acids upon treatment with a base. testbook.com While the starting material here is an ester, not a ketone, related skeletal rearrangements involving cyclopropanone-type intermediates are a hallmark of this reaction class and could potentially be induced under certain conditions. libretexts.org Another relevant transformation is the halo-Meyer-Schuster rearrangement of propargylic acetates to α-haloenones, which demonstrates the complex cascade processes that can be initiated at a halogenated center. nih.gov

Radical Chemistry Involving Halogenated Esters

The carbon-chlorine bond at the α-position can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by light or radical initiators. libretexts.org Chlorine radicals are powerful hydrogen atom transfer (HAT) reagents, capable of abstracting a hydrogen atom from a C-H bond to form an alkyl radical. eurekalert.orglabxchange.org

For this compound, radical reactions could be initiated at the α-chloro position. The resulting α-acyl radical could participate in various radical chain reactions. libretexts.org For instance, in the presence of a suitable hydrogen atom donor like tributyltin hydride, a dehalogenation reaction could occur, converting the 2-chloropropanoate moiety into a propanoate. libretexts.org Furthermore, photocatalytic methods using aminium radicals have been shown to achieve selective sp³ C-H chlorination, where the inductive effects of an ester group can direct the site of chlorination. nih.gov This highlights the sensitivity of the molecule to radical processes and the potential for selective functionalization under radical conditions.

Theoretical and Computational Studies of Reaction Pathways, including Decomposition of 2-Chloropropanoic Acid

Computational chemistry provides valuable insights into the reaction mechanisms and energetics that are difficult to probe experimentally. nih.gov Theoretical studies on the gas-phase decomposition of 2-chloropropionic acid, the parent acid of the ester moiety, have been particularly revealing. acs.orgacs.org These studies, using methods such as Density Functional Theory (DFT), show that the decomposition proceeds via a two-step mechanism. acs.org

The first and rate-determining step is the formation of an α-propiolactone (methyloxiranone) intermediate through a transition state described as a five-membered ring involving the chlorine atom, the carboxylic hydrogen, and the carbonyl oxygen. acs.org The second step involves the decomposition of the α-propiolactone to yield carbon monoxide and acetaldehyde. acs.org

The calculated activation energies for the decomposition of 2-chloropropionic acid vary depending on the theoretical method used, as shown in the table below.

| Theoretical Method | Calculated Activation Energy (kJ/mol) |

| BLYP/6-31G | 142.42 acs.org |

| MCSCF | 210.20 acs.org |

| MP2/6-31++G | 214.14 acs.org |

| MP2/6-31G | 216.65 acs.org |

| HF/6-31G | 238.81 acs.org |

These computational findings for the parent acid suggest that thermal decomposition pathways for this compound could also involve complex cyclization and fragmentation steps, though the bulky ester group would undoubtedly alter the energetics and potentially open new reaction channels.

Influence of Aromatic and Aliphatic Steric Hindrance on Reaction Kinetics and Selectivity

Steric hindrance is a dominant factor controlling the reactivity of this compound. The molecule possesses two significant sources of steric bulk: the aromatic hindrance from the 2,6-diphenylphenyl group and the aliphatic hindrance from the methyl group at the α-position of the propanoate.

The 2,6-diphenylphenyl group severely restricts access to the ester's carbonyl carbon. This steric shielding dramatically reduces the rates of bimolecular reactions, such as AAC2 and BAC2 hydrolysis, where a nucleophile must approach the carbonyl. researchgate.netacs.org Studies on the enzymatic hydrolysis of esters have quantitatively shown that increased steric hindrance around the ester functionality leads to a longer metabolic half-life. nih.govnih.gov

Simultaneously, the methyl group on the α-carbon provides steric hindrance to reactions occurring at that position, such as SN2 substitutions. While this hindrance is less pronounced than that of the aromatic group, it still influences the selectivity of reactions. For example, in hydroformylation reactions, bulky ligands favor anti-Markovnikov addition due to steric effects. wikipedia.org Similarly, the steric bulk of substituents can influence the diastereoselectivity of reactions on cyclic systems. acs.org In the case of this compound, the combination of these steric factors would be expected to not only slow reaction rates but also play a critical role in dictating the regio- and stereochemical outcome of its transformations.

No Information Found for "this compound" in the Context of Polymer Science Applications

Following a comprehensive search of available scientific literature and databases, no research, articles, or data could be found regarding the chemical compound "this compound" and its use in the field of polymer science as specified in the request.

The targeted searches for the utilization of this specific compound as an initiator in controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP) of N-Isopropylacrylamide (PNIPAM), yielded no relevant results. Consequently, there is no information available on its influence on polymer architecture, its use in synthesizing thermally responsive systems, or its potential as a building block for other advanced polymeric materials.

Due to the complete absence of scientific findings on "this compound" within the requested context, it is not possible to generate the detailed, informative, and scientifically accurate article as outlined. The strict adherence to the provided structure and the focus solely on this compound cannot be fulfilled without existing research data.

Therefore, the content for the following sections and subsections could not be created:

Applications in Polymer Science and Functional Materials

Strategies for Designing Polymerization Initiators with Specific Aromatic Substituents

Without any foundational research on the subject compound, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting.

Analytical and Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of (2,6-diphenylphenyl) 2-chloropropanoate. Both ¹H and ¹³C NMR would provide critical data on the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, showing distinct signals for the aromatic and aliphatic regions.

Aromatic Region: The protons on the three phenyl rings would produce a series of complex multiplets, likely in the δ 7.0-7.8 ppm range. The signals for the two flanking phenyl groups would be distinct from those on the central ring, which is substituted at the 1, 2, and 6 positions. chemicalbook.comchemicalbook.com

Aliphatic Region: The 2-chloropropanoate moiety would exhibit a characteristic pattern. The methine proton (-CH(Cl)-) is adjacent to a methyl group and would therefore appear as a quartet. Its chemical shift would be significantly downfield due to the deshielding effects of both the adjacent chlorine atom and the ester oxygen. The three protons of the methyl group (-CH₃) would appear as a doublet due to coupling with the single methine proton. docbrown.infochemicalbook.com

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, confirming the number of unique carbon environments. Signals would be present for the aromatic carbons of the three phenyl rings, the carbonyl carbon of the ester, and the two carbons of the chloropropanoate chain. nih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals and confirm the connectivity between the (2,6-diphenylphenyl) group and the 2-chloropropanoate ester. mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.8 | Multiplet | 13H | Ar-H (Protons on three phenyl rings) |

| ~4.6 - 4.9 | Quartet | 1H | -O-CO-CH (Cl)-CH₃ |

| ~1.7 - 1.9 | Doublet | 3H | -CH(Cl)-CH ₃ |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement. For the molecular formula C₂₁H₁₇ClO₂, HRMS can determine the mass to within a few parts per million of its theoretical value, allowing for unambiguous formula confirmation.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of roughly 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. nih.gov

Furthermore, analysis of the fragmentation patterns in the mass spectrum can provide additional structural evidence. Expected fragmentation would involve the cleavage of the ester bond, leading to the formation of characteristic ions such as the 2,6-diphenylphenoxide radical cation and the 2-chloropropanoyl cation. Tandem mass spectrometry (MS/MS) could be employed to further probe these fragmentation pathways, enhancing structural confirmation. shimadzu.comlongdom.org

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Predicted Exact Mass (m/z) | Notes |

| [M]⁺ | [C₂₁H₁₇³⁵ClO₂]⁺ | 336.0917 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | [C₂₁H₁₇³⁷ClO₂]⁺ | 338.0888 | Molecular ion with ³⁷Cl (approx. 33% intensity of [M]⁺) |

| [M-C₃H₄ClO]⁺ | [C₁₈H₁₃O]⁺ | 245.0966 | Fragment from loss of the 2-chloropropanoyl group |

| [C₃H₄ClO]⁺ | [C₃H₄ClO]⁺ | 91.0005 | 2-chloropropanoyl cation |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. purdue.edu The IR spectrum would be dominated by characteristic absorption bands corresponding to the ester and aromatic functionalities.

Carbonyl (C=O) Stretch: As an aromatic ester, the C=O bond is part of a conjugated system, which lowers its stretching frequency compared to a saturated ester. A strong, sharp absorption band is expected in the range of 1715-1730 cm⁻¹. spectroscopyonline.comorgchemboulder.com

Carbon-Oxygen (C-O) Stretches: Esters exhibit two distinct C-O stretching vibrations. For an aromatic ester, a strong band corresponding to the C-C-O stretch typically appears between 1250 cm⁻¹ and 1310 cm⁻¹, while another strong band for the O-C-C stretch is found between 1100 cm⁻¹ and 1130 cm⁻¹. spectroscopyonline.comspectroscopyonline.com

Aromatic Stretches: The presence of the three phenyl rings would be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and several C=C stretching absorptions of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.org

Carbon-Chlorine (C-Cl) Stretch: The vibration associated with the C-Cl bond would be visible in the fingerprint region of the spectrum, typically between 600 cm⁻¹ and 800 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| > 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1715 - 1730 | Strong | Ester C=O Stretch (Conjugated) |

| 1450 - 1600 | Variable | Aromatic C=C Stretch |

| 1250 - 1310 | Strong | Asymmetric C-O-C Stretch |

| 1100 - 1130 | Strong | Symmetric C-O-C Stretch |

| 600 - 800 | Medium-Strong | C-Cl Stretch |

X-ray Photoelectron Spectroscopy (XPS) in Polymer Surface Characterization

While typically applied to solid surfaces, X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for elemental analysis and chemical state determination. vot.pl If this compound were used as a monomer to synthesize a polymer or as a surface-modifying additive, XPS would be invaluable for characterizing the resulting material's surface. eag.comrockymountainlabs.com

XPS analysis provides quantitative elemental composition of the top 5-10 nanometers of a surface and, crucially, information about the bonding environment (chemical state) of those elements. nih.gov For a polymer derived from this compound, XPS would detect carbon, oxygen, and chlorine.

High-resolution scans of the individual element regions would provide detailed chemical state information:

C 1s Spectrum: This region would be deconvoluted into multiple peaks representing the different carbon environments: C-C/C-H in the aromatic rings (~285.0 eV), C-O of the ester, C-Cl, and the O-C=O carbonyl carbon, each at progressively higher binding energies.

O 1s Spectrum: The two different oxygen atoms of the ester group (O=C and O-C) would be distinguishable, appearing as two separate peaks.

Cl 2p Spectrum: The presence of chlorine would be confirmed by a characteristic Cl 2p doublet (2p₃/₂ and 2p₁/₂). nih.gov

Table 4: Predicted XPS Binding Energies for a Polymer Surface Containing this compound Moieties

| Element | Orbital | Predicted Binding Energy (eV) | Associated Functional Group |

| C | 1s | ~285.0 | Aromatic C -C / C -H |

| C | 1s | ~286.5 | C -O (Ester) / C -Cl |

| C | 1s | ~289.0 | O-C =O (Ester Carbonyl) |

| O | 1s | ~532.0 | C=O (Ester Carbonyl) |

| O | 1s | ~533.5 | C-O (Ester Ether) |

| Cl | 2p₃/₂ | ~200.5 | C -Cl |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity and, critically, the enantiomeric composition of this compound. The molecule contains a stereocenter at the second carbon of the propanoate chain, meaning it can exist as a pair of non-superimposable mirror images (enantiomers), the (R)- and (S)-forms.

Purity Determination (HPLC): Standard High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column (e.g., C18), is the method of choice for determining chemical purity. A pure sample would ideally show a single, sharp peak in the chromatogram. The area of this peak relative to any impurity peaks allows for quantitative purity assessment.

Enantiomeric Excess (e.e.) Determination: Separating and quantifying the two enantiomers requires a chiral separation technique, as enantiomers have identical physical properties in a non-chiral environment. sigmaaldrich.com

Chiral HPLC/GC: The most direct method involves using a column with a Chiral Stationary Phase (CSP). The CSP interacts differently with the (R)- and (S)-enantiomers, causing them to travel through the column at different rates and thus have different retention times. nih.gov This allows for their separation and quantification. The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers.

Diastereomer Formation: An alternative, indirect method involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. aocs.org

Table 5: Hypothetical Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-(2,6-diphenylphenyl) 2-chloropropanoate | 12.4 | 98.5 |

| (S)-(2,6-diphenylphenyl) 2-chloropropanoate | 14.1 | 1.5 |

| Result | Enantiomeric Excess (e.e.) = 97.0% |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for mapping the potential energy surfaces of chemical reactions. For (2,6-diphenylphenyl) 2-chloropropanoate, these calculations can illuminate the intricate details of its formation (esterification) and cleavage (hydrolysis).

The hydrolysis of esters, a reverse process of esterification, can proceed through several mechanisms, the feasibility of which is heavily influenced by steric and electronic factors. ucoz.com For sterically hindered esters, the reaction rates are often significantly slower than for unhindered analogues. ucoz.comarkat-usa.org Computational studies can dissect these effects by modeling different mechanistic pathways, such as the common base-catalyzed acyl-oxygen cleavage (BAC2) mechanism or alternative pathways like alkyl-oxygen cleavage (AAL1), which may become more competitive for substrates with bulky R' groups that can form stable carbocations. ucoz.com

A typical computational investigation would involve:

Locating Stationary Points: Identifying the geometric structures of reactants, products, intermediates, and, crucially, the transition states (TS) connecting them.

Calculating Energies: Determining the relative energies of these stationary points to establish the reaction's thermodynamic and kinetic profile. The activation energy (the difference between the transition state and reactants) is a key predictor of reaction rate.

Simulating Solvation: Incorporating a solvent model, such as a polarizable continuum model (PCM), is vital as solvation can significantly alter reaction energy barriers. ic.ac.uk For instance, studies on ester hydrolysis show that explicit water molecules can act as catalysts, lowering the activation barrier through a cooperative, cyclic mechanism. ic.ac.uk

Theoretical calculations on phenyl hydrogen maleates have shown that a tetrahedral intermediate, often postulated in ester hydrolysis, may not always be a stable, detectable species but rather a flat region on the potential energy surface, suggesting a more concerted mechanism. researchgate.net For a molecule like this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311+G* basis set) could be used to compare the activation barriers for different hydrolysis mechanisms, as illustrated in the hypothetical data below. researchgate.net

| Table 1: Hypothetical Calculated Activation Energies (ΔG‡) for Hydrolysis of this compound | | :--- | :--- | | Reaction Pathway | Calculated ΔG‡ (kcal/mol) in Water | | BAC2 (Acyl-Oxygen Cleavage) | 28.5 | | BAL1 (Alkyl-Oxygen Cleavage) | 35.2 | | SN2 at C2 of propanoate | 31.8 |

This table is illustrative and based on general principles of ester hydrolysis; it does not represent experimentally verified data for this specific compound.

Molecular Dynamics Simulations for Catalytic Activity and Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular interactions. nih.gov These simulations are particularly useful for studying how a substrate like this compound might interact with a catalyst, such as an enzyme or a synthetic molecular complex. nih.gov While rigid "lock-and-key" models are a useful starting point, MD simulations reveal that conformational flexibility and dynamics are often critical for catalysis. acs.orgacs.org

In the context of catalysis, MD simulations can be used to:

Analyze Binding Modes: Determine the preferred orientation (binding pose) of the substrate within the catalyst's active site. The bulky 2,6-diphenylphenyl group would significantly constrain the possible binding conformations.

Study Conformational Changes: Observe how the catalyst and/or substrate change shape upon binding. Simulations have shown that a catalyst's conformational equilibrium can shift upon substrate addition, and this shift can correlate with catalytic efficiency. acs.org

Evaluate Active Site Dynamics: Monitor key distances and interactions within the active site, such as the distance between a catalytic residue and the ester's carbonyl carbon. acs.org Favorable catalytic distances might only be present for a fraction of the simulation time, highlighting the importance of dynamic fluctuations. acs.org

For example, a study involving a peptide-nanoparticle complex performing trans-esterification used atomistic MD simulations to reveal how peptide length and conformation regulate catalytic activity. nih.gov Similarly, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, which treat the reactive core of the active site with high-level quantum mechanics and the surrounding protein and solvent with classical mechanics, can be used to model the catalytic reaction itself, providing insights into how the dynamic enzyme environment stabilizes the transition state. nih.govyoutube.com

| Table 2: Illustrative MD Simulation Analysis of Substrate-Catalyst Interactions | | :--- | :--- | | Parameter | Observation | | Binding Affinity (Metadynamics) | The EAS showed weaker binding due to a smaller pocket and constrained conformation. nih.gov | | Substrate Conformation | Distinct near-attack conformations were observed in both natural and engineered active sites. nih.gov | | Active Site Fluctuation | The distance from the catalytic nucleophile to the anomeric carbon was a key variable in active site fluctuations. acs.org | | Conformational Equilibrium | A shift in the catalyst's conformational ensemble was observed upon substrate binding. acs.org |

This table summarizes findings from various MD studies on catalytic systems to illustrate the type of data generated.

Conformational Analysis of Sterically Hindered Esters

The three-dimensional shape and flexibility of this compound are dominated by the steric bulk of the 2,6-diphenylphenyl group. This extreme steric hindrance restricts rotation around key single bonds, leading to a complex conformational landscape with potentially high-energy barriers between different spatial arrangements (rotamers).

Computational conformational analysis can be used to:

Identify Stable Conformers: Locate the low-energy conformers by systematically rotating key dihedral angles and performing energy minimization.

Calculate Rotational Barriers: Determine the energy required to rotate around specific bonds (e.g., the C-O ester bond or the C-C bonds connecting the phenyl rings). This is often done by creating a potential energy scan, where the energy is calculated at fixed increments of a dihedral angle.

Compare with Experimental Data: The results of these calculations can be compared with experimental data from techniques like variable-temperature Nuclear Magnetic Resonance (NMR), which can measure energy barriers between interconverting diastereomers or rotamers. nih.gov

Studies on other hindered aromatic systems, such as aryl ketones, have successfully used computational modeling to calculate rotational energy barriers that are in reasonable agreement with experimental values. nih.gov For this compound, one would expect significant rotational barriers around the bonds connecting the central phenyl ring to the ester oxygen and to the two flanking phenyl groups. The steric clash between the ortho-phenyl groups forces them to twist out of the plane of the central ring, a key structural feature that can be precisely quantified by computation. researchgate.net

| Table 3: Hypothetical Conformational Energy Barriers for this compound | | :--- | :--- | :--- | | Rotatable Bond (Dihedral Angle) | Method | Calculated Rotational Barrier (kcal/mol) | | Ar-O (C-C-O-C=O) | DFT (B3LYP/6-31G) | 14.5 | | Ar-Ph (C-C-C-C) | DFT (B3LYP/6-31G) | 22.0 | | O=C-C-Cl | DFT (B3LYP/6-31G*) | 6.8 |

This table is illustrative, based on computational studies of other sterically hindered systems, and does not represent experimentally verified data for this specific compound. nih.gov

Prediction of Reactivity and Selectivity in Esterification and Substitution Reactions

Computational chemistry offers predictive power beyond simple analysis. By calculating the activation energies for various competing reaction pathways, researchers can predict the likely outcome of a reaction in terms of both reactivity (how fast it proceeds) and selectivity (which product is favored).

For this compound, key predictive questions include:

Esterification Reactivity: The formation of this ester from (2,6-diphenyl)phenol and 2-chloropropanoyl chloride would be computationally challenging to model but would reveal the high activation energy associated with bringing together two sterically demanding reactants. This aligns with the general observation that hindered esters are difficult to synthesize. ucoz.com

Substitution Selectivity: The molecule has two primary electrophilic sites: the carbonyl carbon of the ester and the carbon atom bearing the chlorine. A nucleophile could potentially attack either site. Quantum chemical calculations can predict the selectivity by comparing the activation barriers for ester hydrolysis versus SN2 substitution at the C2 position of the propanoate group. The outcome would depend on the nature of the nucleophile and the reaction conditions.

Leaving Group Effects: Theoretical studies can quantify the effect of the leaving group on reaction rates. For instance, Brønsted-type plots derived from computational data can correlate reaction rates with the pKa of the leaving group, providing a powerful predictive tool. researchgate.net

Modern approaches may even use machine learning, trained on databases of computed reaction barriers, to predict the reactivity of new compounds without the need for performing the full quantum chemical calculation for every candidate. acs.org This combination of first-principles calculations and data-driven models offers a powerful workflow for designing and understanding complex chemical reactions. acs.org

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes for Sterically Hindered Esters

The synthesis of sterically hindered esters like (2,6-diphenylphenyl) 2-chloropropanoate is often challenging, plagued by low yields and the need for harsh reaction conditions. Conventional methods such as Fischer esterification are often inefficient for sterically demanding substrates. nih.gov Future research will undoubtedly focus on developing greener, more efficient synthetic protocols.

One promising approach is the refinement of the Steglich esterification, which is known for its mild conditions and suitability for coupling sterically demanding alcohols. nih.gov Research is ongoing to replace traditional, hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as acetonitrile (B52724). google.com Such methods have demonstrated comparable rates and yields without the need for extensive chromatographic purification. google.com

Another key area is the development of novel catalysts. Solid acid catalysts, for instance, offer advantages in terms of reusability and reduced waste generation. mdpi.com Chemo-enzymatic strategies, which combine chemical and enzymatic steps, are also gaining traction for producing complex phenolic compounds from renewable sources, offering a sustainable pathway to such molecules. youtube.com

Table 1: Comparison of Synthetic Methods for Sterically Hindered Esters

| Method | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| Fischer Esterification | Strong acid catalyst (e.g., H₂SO₄), heat, excess alcohol | Inexpensive reagents | Ineffective for hindered substrates, harsh conditions, side reactions nih.govnih.gov |

| Steglich Esterification | DCC, DMAP (catalytic), mild temperature | Mild conditions, high yields for hindered substrates | Use of stoichiometric coupling agents, formation of dicyclohexylurea byproduct nih.govgoogle.com |

| Greener Steglich | DCC, DMAP, acetonitrile as solvent | Reduced environmental hazard, simplified purification | May have limitations with highly hindered tertiary alcohols google.com |

| Solid Acid Catalysis | Heterogeneous acid catalyst, heat | Catalyst reusability, reduced waste | May require high temperatures, potential for lower activity than homogeneous catalysts mdpi.com |

Exploration of Novel Catalytic Systems for Stereoselective Synthesis

The 2-chloropropanoate moiety of the title compound contains a chiral center, making the development of stereoselective catalytic systems a critical research direction. The ability to control the stereochemistry of such molecules is paramount for applications in pharmaceuticals and advanced materials.

Recent advances include the use of N-heterocyclic carbenes (NHCs) as powerful organocatalysts for a variety of transformations, including efficient ester synthesis. acs.org For stereoselective reactions, rhodium-based catalysts, particularly those with chiral ligands like BINAP, have shown exceptional performance in asymmetric synthesis, including the isomerization of allylic amines to enamines with high enantiomeric excess. wikipedia.org The development of catalysts that can perform asymmetric C-H functionalization is another frontier, with bimetallic oxide clusters (e.g., RhRuOₓ) showing promise for greener cross-dehydrogenative coupling (CDC) reactions using oxygen as the sole oxidant. wikipedia.org

Boron Lewis acid catalysis is also emerging as a powerful tool for the stereoselective synthesis of complex enol esters from ynamides, offering high yields and excellent control over Z/E selectivity. google.com The exploration of such systems for the synthesis of alpha-halo esters could provide a direct and controlled route to chiral building blocks like this compound.

Expansion of Applications in Polymer Design and Advanced Materials Beyond Current Scope

The sterically hindered phenol (B47542) component of this compound is structurally similar to well-known polymer additives. Hindered phenols, such as Butylated Hydroxytoluene (BHT), are widely used as primary antioxidants to prevent thermo-oxidative degradation in polymers like polyolefins. nih.govnih.gov The bulky substituents around the phenolic hydroxyl group are key to their function as radical scavengers. nih.gov

Future research will likely focus on incorporating monomers containing hindered phenolic groups directly into polymer chains. youtube.com This creates materials with built-in antioxidant capabilities, preventing the additive from leaching out over time. The vinyl ester of a hindered phenol, for example, can be polymerized to create novel antioxidant polymers. youtube.com A novel synthetic polymer anti-aging agent, which links a hindered phenol with a benzophenone (B1666685) UV absorber, has been synthesized and shown to provide both thermal and UV protection to polyolefin films.

Beyond stabilization, these structures could be used to create advanced materials with tunable properties. The combination of a rigid, bulky diphenylphenyl group with a potentially reactive ester linkage could lead to the design of novel liquid crystals, high-performance thermosets, or as components in stimuli-responsive materials.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For any novel compound to have a translational impact, its synthesis must be scalable, efficient, and safe. Flow chemistry, where reactions are run in continuous streams through reactors, offers significant advantages over traditional batch processing. It allows for better control over reaction parameters, improved safety, and easier scalability. youtube.comyoutube.com

The synthesis of various esters has been successfully adapted to flow systems. For instance, continuous-flow processes have been developed for producing β-ketoesters and for the multi-step synthesis of α-trifluoromethylthiolated esters, achieving good yields and short reaction times. youtube.comyoutube.com These technologies avoid the need to isolate intermediates, maximizing efficiency and reducing waste. youtube.com The development of robust solid catalysts is particularly synergistic with flow chemistry, allowing for packed-bed reactors that can operate for extended periods with high throughput. mdpi.com Automating these flow platforms can further accelerate the discovery and optimization of synthetic routes for complex molecules like this compound, enabling rapid library synthesis for structure-activity relationship studies.

Table 2: Comparison of Batch vs. Flow Chemistry for Ester Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Difficult; requires larger vessels, potential for thermal runaway | Easier; scale by running longer or in parallel |

| Safety | Handling of large quantities of hazardous reagents; poor heat transfer | Smaller reaction volumes, superior heat and mass transfer, enhanced safety youtube.com |

| Control | Less precise control over temperature, mixing, and reaction time | Precise control over all reaction parameters youtube.com |

| Efficiency | Often requires isolation and purification of intermediates | Enables "telescoped" reactions, avoiding intermediate isolation youtube.com |

| Throughput | Limited by vessel size and reaction/workup time | High throughput possible, suitable for library synthesis and large-scale production |

Mechanistic Elucidation of Complex Reaction Pathways and Side Reactions

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and minimizing unwanted side products. The esterification of sterically hindered substrates is a mechanistically rich area of study. For example, in the Steglich esterification, the role of the DMAP catalyst is to react with the O-acylisourea intermediate to form a more reactive acylpyridinium species, which is then attacked by the alcohol. nih.gov A key side reaction is the slow intramolecular acyl migration within the O-acylisourea to form a stable, unreactive N-acylurea, which can be a significant issue in the absence of an effective nucleophilic catalyst like DMAP. nih.gov

Investigating the specific challenges posed by the (2,6-diphenylphenyl) alcohol would be a key research area. The extreme steric bulk may hinder the approach of even activated acylating agents. Computational studies, such as Density Functional Theory (DFT), could be employed to model transition states and predict reaction barriers, providing insight into why certain catalytic systems are more effective than others. nih.gov Furthermore, understanding the potential side reactions of the 2-chloropropanoate moiety, such as elimination or substitution of the chlorine atom under various reaction conditions, will be essential for its successful synthesis and subsequent use as a chemical intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.